molecular formula C9H12F2N2 B1428086 5,6-Difluoro-1-N-propylbenzene-1,2-diamine CAS No. 1249165-13-6

5,6-Difluoro-1-N-propylbenzene-1,2-diamine

Cat. No. B1428086
M. Wt: 186.2 g/mol
InChI Key: XBZUSDFDSSPZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-1-N-propylbenzene-1,2-diamine is an organic compound with the molecular formula C9H12F2N2. It has a molecular weight of 186.2 . The compound is characterized by two fluorine atoms and two amine groups attached to a benzene ring .


Synthesis Analysis

The synthesis of 5,6-Difluoro-1-N-propylbenzene-1,2-diamine involves the reaction of benzene with propylamine in the presence of hydrogen fluoride and ammonium fluoride. The reaction mixture is then heated under reflux, and the product is purified through recrystallization.


Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-1-N-propylbenzene-1,2-diamine is characterized by a benzene ring with two fluorine atoms and two amine groups attached to it . The compound has a complexity of 155 and a topological polar surface area of 38Ų .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : One study details the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, highlighting its potential in creating fluorinated compounds for various applications (Zissimou & Koutentis, 2017).

  • Polymer Synthesis : Another area of application is in the synthesis of fluorinated polyimides, which are valuable for their properties like high thermal stability and low dielectric constants. These polymers are useful in electronics and other high-performance materials (Yang & Hsiao, 2004).

  • Development of High-Performance Materials : Research also shows the development of new aromatic polyimides with enhanced solubility and thermal stability, again highlighting the role of fluorinated diamines in advanced material science (Wang, Zhao, & Li, 2012).

  • Generation of Fluorinated Active Intermediates : The compound is involved in the generation of active intermediates like 4,5-difluoro-1,2-dehydrobenzene, which is used in synthesizing fluorinated carbo- and heterocyclic compounds (Charushin et al., 2005).

  • Applications in Gas Separation Technologies : The synthesis of novel polyamides from diamine monomers like 1,4-bis-[{2′-trifluoromethyl 4′-(4″-aminophenyl)phenoxy}]2,5-di-t-butylbenzene is notable for applications in membrane-based gas separation (Bandyopadhyay et al., 2013).

  • Electrochemical Applications : The compound is relevant in electrochemical fluorination processes, leading to various fluorinated products important in chemical synthesis and industry (Momota et al., 1994).

properties

IUPAC Name

3,4-difluoro-2-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4,13H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZUSDFDSSPZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-1-N-propylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5,6-Difluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 3
5,6-Difluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
5,6-Difluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
5,6-Difluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
5,6-Difluoro-1-N-propylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.